molecular formula C16H12ClFO4 B6410580 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid CAS No. 1261917-15-0

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid

Cat. No.: B6410580
CAS No.: 1261917-15-0
M. Wt: 322.71 g/mol
InChI Key: JNFFVNFIROJLIO-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, an ethoxycarbonyl group, and a fluorophenyl group attached to the benzoic acid core

Properties

IUPAC Name

2-chloro-5-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO4/c1-2-22-16(21)11-5-3-10(8-14(11)18)9-4-6-13(17)12(7-9)15(19)20/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFFVNFIROJLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691954
Record name 4-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-15-0
Record name 4-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chloro and fluorophenyl groups, potentially leading to the formation of corresponding hydrocarbon derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The ethoxycarbonyl group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 2-Chloro-4-(ethoxycarbonyl)benzoic acid
  • 2-Chloro-5-(ethoxycarbonyl)benzoic acid
  • 2-Chloro-3-fluorobenzoic acid

Comparison: 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and potentially greater biological activity due to the synergistic effects of its functional groups.

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